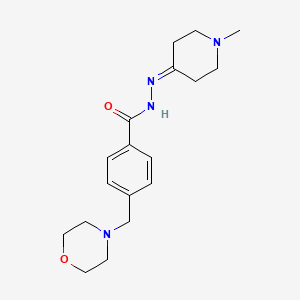
N'-(1-methyl-4-piperidinylidene)-4-(4-morpholinylmethyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine and morpholine derivatives often involves specific routes designed to introduce functional groups that enhance the compound's activity or modify its physical and chemical properties. For instance, a series of piperidine derivatives was synthesized, highlighting the importance of substituting the benzamide with bulky moieties and introducing groups at the nitrogen atom to enhance activity (Sugimoto et al., 1990). Similarly, morpholine derivatives have been synthesized, demonstrating significant activity against specific targets, indicating the structural and functional versatility of these compounds (Raparti et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, including those with piperidine and morpholine groups, has been analyzed using various techniques. Crystal structure determination can reveal the configuration and conformation of the molecule, providing insights into its reactivity and interactions with biological targets (Aydinli et al., 2010). These analyses are essential for understanding the structural basis of the compound's activity and for guiding the design of new derivatives with improved properties.
Chemical Reactions and Properties
Benzohydrazide derivatives undergo various chemical reactions that can be utilized to modify their structure and enhance their biological activity. For example, the synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides involves the treatment with substituted benzohydrazides, demonstrating the compound's reactivity and potential for generating a wide range of derivatives with varied biological activities (Shaikh, 2013).
Propriétés
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-21-8-6-17(7-9-21)19-20-18(23)16-4-2-15(3-5-16)14-22-10-12-24-13-11-22/h2-5H,6-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDZLQXHZRLHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6aR*)-2-(2-methoxyethyl)-5-[2-(methylthio)benzoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643224.png)
![4-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]morpholine](/img/structure/B5643232.png)
![2-isopropyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5643240.png)
![2-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5643250.png)
![5-methyl-3-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5643254.png)
![6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5643259.png)
![6-cyclopropyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5643265.png)
![4-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5643268.png)
![3-[(diethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5643277.png)
![8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5643298.png)
![3-(1-isopropyl-1H-imidazol-2-yl)-1-[(3-methylphenyl)sulfonyl]piperidine](/img/structure/B5643310.png)
![(1S*,5R*)-N-benzyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5643318.png)
![3-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5643320.png)
